N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is an organic compound that features a unique structure with two furan rings Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom
Mechanism of Action
Target of Action
Similar furan derivatives have been reported to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could potentially be the primary targets of this compound.
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of reactive electrophilic species . These species can interact with biological macromolecules, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives are known to interfere with various biochemical pathways, often related to microbial growth and proliferation . The downstream effects of these interactions can include inhibition of microbial growth and potential antimicrobial activity.
Result of Action
Based on the antimicrobial activity of similar furan derivatives , it can be inferred that this compound may lead to inhibition of microbial growth and proliferation.
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various targets or receptors in the body . They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc
Cellular Effects
Given the broad scope of furan derivatives in remedying various dispositions in clinical medicines , it is plausible that N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide may have significant effects on various types of cells and cellular processes
Molecular Mechanism
Furan derivatives are known to interact with various targets or receptors in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by the reduction of furan-2-carbaldehyde using a suitable reducing agent such as sodium borohydride.
Preparation of the oxalamide intermediate: The oxalamide intermediate can be synthesized by reacting oxalyl chloride with the appropriate amine under anhydrous conditions.
Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the oxalamide intermediate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of furan-containing compounds with biological systems.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Furan-2-ylmethylamine: Another intermediate in the synthesis.
Oxalamide derivatives: Compounds with similar oxalamide moieties but different substituents.
Uniqueness
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of two furan rings and an oxalamide linkage, which confer specific chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWETZZZQOKWAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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